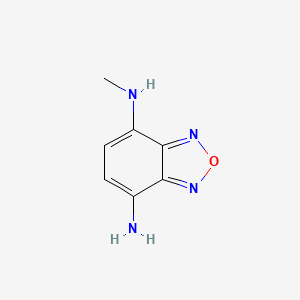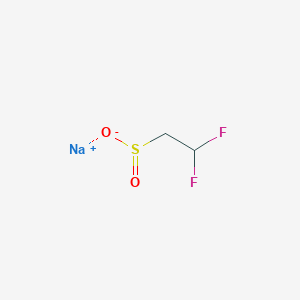
Sodium 2,2-difluoroethane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,2-difluoroethane-1-sulfinate: is an organosulfur compound with the molecular formula C₂H₃F₂NaO₂S. It is a sodium salt of 2,2-difluoroethane-1-sulfinic acid and is used as a building block in organic synthesis. This compound is known for its versatility in forming various sulfur-containing compounds, making it valuable in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluoroethane-1-sulfinate typically involves the reaction of 2,2-difluoroethane-1-sulfinic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. Common reagents used in this synthesis include sodium hydroxide or sodium methoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,2-difluoroethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products Formed:
Sulfonates: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Organosulfur Compounds: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 2,2-difluoroethane-1-sulfinate is used as a building block for synthesizing various sulfur-containing compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, potentially leading to the development of new drugs or therapeutic agents. Its ability to form stable sulfur-containing compounds makes it useful in medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility in forming different sulfur-containing compounds makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of sodium 2,2-difluoroethane-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates that facilitate the formation of sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 2,2-difluoroethane-1-sulfinate is unique due to the presence of fluorine atoms, which can influence its reactivity and stability. Compared to other sodium sulfinates, it may exhibit different reactivity patterns and form distinct products. The fluorine atoms can also enhance the compound’s ability to participate in specific reactions, making it a valuable tool in synthetic chemistry.
Propiedades
Fórmula molecular |
C2H3F2NaO2S |
|---|---|
Peso molecular |
152.10 g/mol |
Nombre IUPAC |
sodium;2,2-difluoroethanesulfinate |
InChI |
InChI=1S/C2H4F2O2S.Na/c3-2(4)1-7(5)6;/h2H,1H2,(H,5,6);/q;+1/p-1 |
Clave InChI |
ODTIDSMYIRYXQP-UHFFFAOYSA-M |
SMILES canónico |
C(C(F)F)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


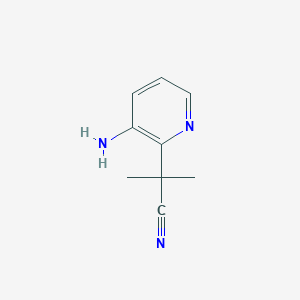
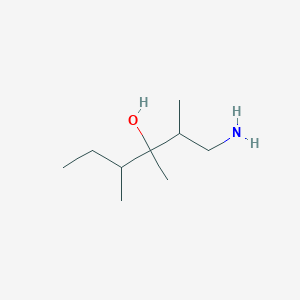
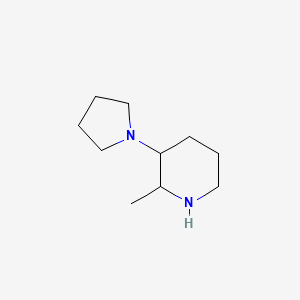
![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
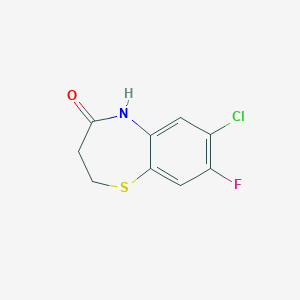
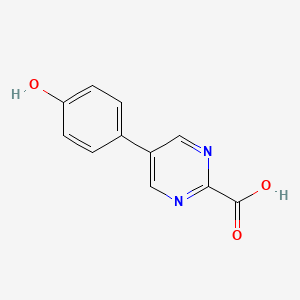
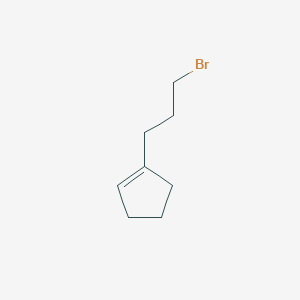
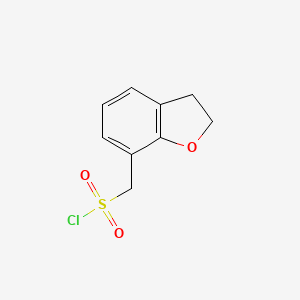
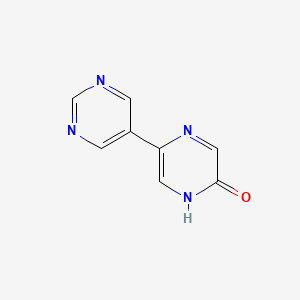

![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)
